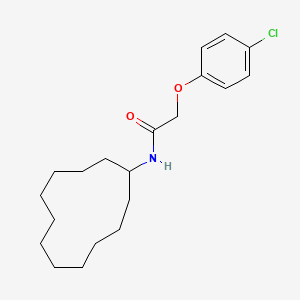![molecular formula C14H9ClN4O5 B11560907 N'-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11560907.png)
N'-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of the 3-chlorophenyl and 3,5-dinitrobenzoyl groups in its structure contributes to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 3,5-dinitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chlorinated derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and chlorinated derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted hydrazones with different functional groups.
科学研究应用
N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
作用机制
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone functional group allows it to form stable complexes with metal ions, which can inhibit enzyme activity and disrupt cellular processes. Additionally, the presence of nitro groups can contribute to its reactivity and potential cytotoxic effects.
相似化合物的比较
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-chlorophenyl)methylidene]-3,5-dinitrobenzohydrazide is unique due to the presence of both 3-chlorophenyl and 3,5-dinitrobenzoyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific applications, particularly in the fields of organic synthesis and medicinal chemistry.
属性
分子式 |
C14H9ClN4O5 |
|---|---|
分子量 |
348.70 g/mol |
IUPAC 名称 |
N-[(E)-(3-chlorophenyl)methylideneamino]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H9ClN4O5/c15-11-3-1-2-9(4-11)8-16-17-14(20)10-5-12(18(21)22)7-13(6-10)19(23)24/h1-8H,(H,17,20)/b16-8+ |
InChI 键 |
BSJZJAYZKLJXTP-LZYBPNLTSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({N'-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B11560832.png)
acetyl}hydrazinylidene)-N-(3-methoxyphenyl)butanamide](/img/structure/B11560839.png)
![methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11560840.png)
![N'-[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-chlorobenzohydrazide](/img/structure/B11560841.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11560843.png)
![2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11560848.png)
![2-Nitro-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11560854.png)
![N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11560855.png)

![4-Methoxy-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11560866.png)
![6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11560869.png)
acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11560871.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11560873.png)
![2-Ethoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11560890.png)
